(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a dimethylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-fluorobenzene.
Grignard Reaction: The bromine atom in 2-bromo-6-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropan-1-one to form the corresponding alcohol.
Amine Formation: The alcohol is subsequently converted to the amine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction Reactions: The compound can undergo reduction to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(2-Bromo-6-chlorophenyl)-2,2-dimethylpropan-1-amine
Uniqueness
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine, also known by its CAS number 1213843-89-0, is a chiral amine compound that has garnered attention for its potential biological activities. This compound features both bromine and fluorine substituents on a phenyl ring, which are crucial for its interaction with biological targets. Understanding its biological activity is essential for exploring its therapeutic potential in various medical applications.
The molecular formula of this compound is C11H16BrClFN with a molecular weight of 296.60 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets.
Potential Mechanisms:
- Receptor Modulation: The compound may act as a ligand for various neurotransmitter receptors, influencing neurotransmitter release and uptake.
- Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, thereby prolonging the action of certain neurotransmitters.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
1. Antidepressant-like Effects
Studies suggest that this compound may exhibit antidepressant-like effects similar to those observed with selective serotonin reuptake inhibitors (SSRIs). Its ability to modulate serotonin levels could be beneficial in treating depressive disorders.
2. Anti-proliferative Activity
In vitro studies have indicated that this compound may possess anti-proliferative properties against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of Burkitt's lymphoma cells by inducing apoptosis through serotonin receptor pathways .
3. Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective effects, which could be relevant in neurodegenerative diseases such as Parkinson's disease. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation .
Case Studies
Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in animal models. |
Study B | Cancer Cell Proliferation | Showed IC50 values indicating potent anti-proliferative effects on specific cancer cell lines. |
Study C | Neuroprotection | Indicated protective effects against neurodegeneration in rodent models of Parkinson's disease. |
Properties
Molecular Formula |
C11H15BrFN |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3/t10-/m1/s1 |
InChI Key |
YZKHAXDGUMWMMV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
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